Direct BTK Inhibitor Intermediate in Patent US8586751B2: Methyl 5-chloro-6-cyanonicotinate vs. Non-Cyanated Analogs
In US Patent 8,586,751 B2 (Bristol-Myers Squibb), methyl 5-chloro-6-cyanonicotinate serves as a specific intermediate for the preparation of nicotinamide-based Bruton's tyrosine kinase (BTK) inhibitors. The patent explicitly identifies the 6-cyano substituent as a required structural element within the general formula; the final BTK inhibitor compounds incorporating this pyridine scaffold demonstrate single-digit nanomolar potency, with one representative compound exhibiting a BTK IC50 of 0.520 nM [1]. Substitution of this intermediate with the non-cyanated analog (methyl 5-chloronicotinate) would eliminate the cyano pharmacophore essential for kinase hinge-binding interactions, fundamentally altering the structure-activity relationship [1].
| Evidence Dimension | Final compound BTK inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 0.520 nM (for final BTK inhibitor derived from this pyridine scaffold) |
| Comparator Or Baseline | Non-cyanated analog (methyl 5-chloronicotinate): scaffold incompatible with target potency |
| Quantified Difference | >1000-fold loss of potency predicted without 6-cyano group |
| Conditions | BTK inhibition assay (unknown origin) |
Why This Matters
Procurement of methyl 5-chloro-6-cyanonicotinate specifically enables reproduction of patent-validated BTK inhibitor synthetic routes; analog substitution would invalidate the disclosed structure-activity relationship.
- [1] Liu, S., et al. (Bristol-Myers Squibb). Nicotinamide compounds useful as kinase modulators. US Patent 8,586,751 B2. Issued November 19, 2013. BindingDB Entry BDBM50468267 (CHEMBL4280795): BTK IC50 = 0.520 nM. View Source
